2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic molecules, characterized by a fused pyrazole-pyrimidine core. Its structure includes:
- A 3-chlorophenyl group at the 1-position of the pyrazolo-pyrimidine ring.
- A thioether linkage connecting the pyrazolo-pyrimidine core to a ketone group.
- A 2,6-dimethylmorpholine moiety attached to the ethanone fragment.
Its synthesis likely involves condensation reactions with phenacyl chlorides and cyclization steps, as seen in analogous compounds .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-12-8-24(9-13(2)27-12)17(26)10-28-19-16-7-23-25(18(16)21-11-22-19)15-5-3-4-14(20)6-15/h3-7,11-13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLTMRGNYUFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into its key components:
- Pyrazolo[3,4-d]pyrimidine core : Known for its diverse biological activities.
- Thioether linkage : Potentially enhances bioactivity through increased lipophilicity.
- Morpholino group : May contribute to the compound's pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme inhibition : The compound may inhibit various kinases involved in cell signaling pathways, particularly those related to cancer proliferation.
- Receptor modulation : It may act on specific receptors that mediate inflammatory responses or cell growth.
Table 1: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Targets kinases involved in cell proliferation and survival. |
| Receptor Modulation | Modulates receptors linked to inflammatory pathways and cancer growth. |
Biological Activity
Recent studies have highlighted the following biological activities associated with the compound:
-
Anticancer Activity
- The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, derivatives containing the pyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxicity against A549 (lung cancer) and HCT116 (colon cancer) cells.
- In vitro studies reported IC50 values in the micromolar range, indicating effective inhibition of cancer cell growth.
-
Anti-inflammatory Effects
- The compound exhibits potential as an anti-inflammatory agent by inhibiting phosphodiesterase (PDE) activity, which is crucial in regulating inflammatory responses.
- Studies have shown that compounds with similar structures can reduce eosinophil activation and airway hyperreactivity in animal models of asthma.
Table 2: Biological Activity Data
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 | 8.21 | |
| Anticancer | HCT116 | 19.56 | |
| Anti-inflammatory | Ovalbumin-induced mice | 18.3 (ED50) |
Case Studies
Several case studies have investigated the efficacy of similar compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold:
- Case Study 1 : A derivative demonstrated significant inhibition of mutant EGFR (IC50 = 0.236 µM), suggesting potential applications in treating resistant forms of lung cancer .
- Case Study 2 : In vivo studies using PDE inhibitors showed reduced airway hyperreactivity in asthmatic models, highlighting the therapeutic potential of compounds with similar mechanisms .
Scientific Research Applications
Structure Overview
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20ClN5O2S
- Molecular Weight : 417.91 g/mol
The structural components include:
- Pyrazolo[3,4-d]pyrimidine core : This core is recognized for its ability to interact with various biological targets.
- Thioether linkage : Enhances lipophilicity and may improve bioavailability.
- Morpholino group : Contributes to the compound's pharmacokinetic properties.
IUPAC Name
The IUPAC name of the compound is:
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested :
- A549 (lung cancer)
- HCT116 (colon cancer)
In vitro studies reported IC50 values indicating effective inhibition of cancer cell growth:
| Activity Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Anticancer | A549 | 8.21 |
| Anticancer | HCT116 | 19.56 |
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent by inhibiting phosphodiesterase (PDE) activity, which plays a crucial role in regulating inflammatory responses. Studies indicate that similar compounds can reduce eosinophil activation and airway hyperreactivity in animal models of asthma.
| Activity Type | Model | ED50 Value (µM) |
|---|---|---|
| Anti-inflammatory | Ovalbumin-induced mice | 18.3 |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold:
Case Study 1
A derivative demonstrated significant inhibition of mutant EGFR with an IC50 value of 0.236 µM, suggesting potential applications in treating resistant forms of lung cancer.
Case Study 2
In vivo studies using PDE inhibitors showed reduced airway hyperreactivity in asthmatic models, emphasizing the therapeutic potential of compounds with similar mechanisms.
Comparison with Similar Compounds
Table 1: Key Structural Features and Variations
Key Observations :
- The target compound’s thioether linkage and morpholino group distinguish it from analogues with chromenone or sulfonamide substituents .
- Chlorophenyl vs.
- Morpholino vs. Piperidine: The 2,6-dimethylmorpholino group could confer improved metabolic stability over piperidine-based structures in .
Key Differences :
- The target compound’s synthesis likely relies on cyclization with polyphosphoric acid (PPA) or sulfuric acid, a method common in early-stage heterocyclic chemistry .
- In contrast, palladium-catalyzed cross-coupling (e.g., Suzuki reactions) in –7 reflects modern methodologies for introducing aryl/heteroaryl groups .
Hypothetical Pharmacological Implications
While direct activity data for the target compound are absent, insights can be inferred from analogues:
- Kinase Inhibition : Pyrazolo-pyrimidines with thioether linkages (e.g., ) show kinase inhibitory activity, suggesting the target compound may target similar pathways .
- Antimicrobial Potential: Morpholino-containing compounds often exhibit enhanced bioavailability, which could improve efficacy against resistant pathogens compared to simpler amines .
- Toxicity Considerations: The 2,6-dimethylmorpholino group may reduce off-target interactions relative to unsubstituted morpholine derivatives .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
The compound can be synthesized via nucleophilic substitution at the pyrimidine C4 position, where a thiol group replaces a leaving group (e.g., chloride). Key steps include:
- Reacting 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl thiol with 1-(2,6-dimethylmorpholino)ethanone under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification via column chromatography using ethyl acetate/hexane gradients to isolate the thioether product .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Confirm substituent positions (e.g., 3-chlorophenyl at N1, thioether linkage at C4) through characteristic shifts (e.g., pyrazolo[3,4-d]pyrimidine protons at δ 8.5–9.0 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ from the morpholino ethanone) .
Q. What are the primary biological targets of this compound?
Structural analogs of pyrazolo[3,4-d]pyrimidines inhibit kinases like FLT3 and CDK, suggesting similar targets. Preliminary in vitro assays should prioritize kinase profiling using enzymatic inhibition assays .
Q. How do solubility properties influence experimental design?
The thioether and 2,6-dimethylmorpholino groups enhance solubility in polar aprotic solvents (e.g., DMSO). For cell-based assays, dissolve the compound in DMSO (≤0.1% v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 2,6-dimethylmorpholino group?
- Solvent optimization : Replace DMF with THF to reduce side reactions (e.g., amide formation) .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for coupling efficiency .
- Temperature control : Maintain 80–90°C to balance reaction rate and decomposition .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal assays : Compare enzymatic inhibition (IC50) with cellular proliferation (GI50) to distinguish direct target effects from off-target interactions .
- Assay conditions : Standardize cell lines (e.g., leukemia vs. solid tumors) and compound concentrations (e.g., 0.1–10 µM) to minimize variability .
Q. What experimental strategies elucidate the mechanism of action?
- Kinase profiling panels : Use recombinant kinases (e.g., FLT3, CDK2/9) to identify primary targets .
- Molecular docking : Model compound interactions with ATP-binding pockets using software like AutoDock Vina .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
Q. How to mitigate organic degradation during prolonged biological assays?
- Sample stabilization : Store compound solutions at –80°C with 1% BSA to prevent aggregation .
- Inert atmospheres : Use nitrogen-purged buffers to reduce oxidation of the thioether group .
Data Contradiction Analysis
Q. How to address discrepancies in reported kinase inhibition profiles?
Q. Why do structural analogs show varying potency despite similar cores?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
